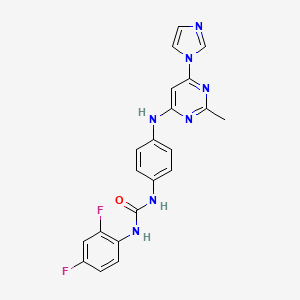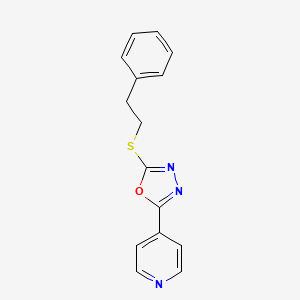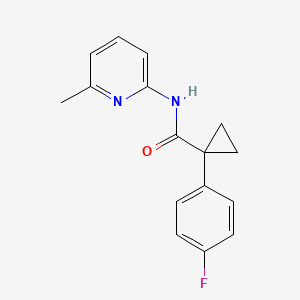
2-(3,4,5-Trifluorophenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3,4,5-Trifluorophenyl)azetidine” is a chemical compound with the CAS Number: 1270412-77-5 . It has a molecular weight of 187.16 and its IUPAC name is 2-(3,4,5-trifluorophenyl)azetidine .
Molecular Structure Analysis
The InChI code for “2-(3,4,5-Trifluorophenyl)azetidine” is 1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4,5-Trifluorophenyl)azetidine” include a molecular weight of 187.16 .科学的研究の応用
Ion Transport and Protein Synthesis Studies
Azetidine derivatives, such as Azetidine 2-carboxylic acid (AZ), have been used to investigate the relationship between protein synthesis and ion transport. AZ, as a proline analog, does not inhibit protein assembly but leads to the formation of ineffective enzymes. It has been found to be a potent inhibitor of ion release to the xylem in barley roots and intact plants, impacting both uptake to the root and release from symplast to the xylem. This illustrates AZ's significant role in studying ion transport mechanisms in plants (Pitman et al., 1977).
Metabotropic Glutamate Receptor Studies
Trans-azetidine-2,4-dicarboxylic acid (ADA), another azetidine derivative, acts as a selective agonist for group 1 metabotropic glutamate receptors. It has been used to facilitate long-term potentiation in the dentate gyrus of rats. The application of ADA after high-frequency tetanus indicates that metabotropic glutamate receptor activation in long-term potentiation occurs within a specific time frame (Manahan‐Vaughan & Reymann, 1996).
Development of Novel Medicinal Compounds
Azetidine derivatives have been explored for their potential as triple reuptake inhibitors, which could have significant implications in the development of new treatments for neuropsychiatric disorders. For instance, novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have shown promise in this area (Han et al., 2012).
Radiochemistry and Imaging
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, an azetidine derivative, has been developed as a ligand for the alpha4beta2 nicotinic acetylcholine receptor subtype. This compound, labeled with fluorine-18, shows potential for PET imaging of central nAChRs, highlighting the role of azetidines in developing novel imaging agents for neurological studies (Doll et al., 1999).
Synthetic Chemistry
Azetidines represent a significant class in synthetic chemistry for their use in catalytic processes and as substrates for the synthesis of functionalized compounds. Their reactivity profile has been extensively studied, leading to the development of diverse synthetic strategies (Mehra et al., 2017).
Pharmacological Development
Azetidine derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The structure-activity relationship studies of these compounds have contributed to understanding their potential as central nervous system active agents (Thomas et al., 2016).
将来の方向性
特性
IUPAC Name |
2-(3,4,5-trifluorophenyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOVVXSOUWYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trifluorophenyl)azetidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840901.png)
![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2840905.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840906.png)
![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)
![1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2840911.png)



![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)